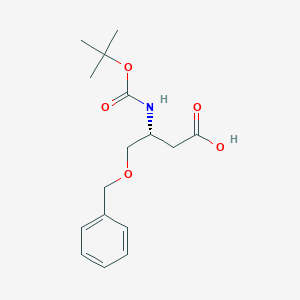

Boc-O-benzyl-L-beta-homoserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

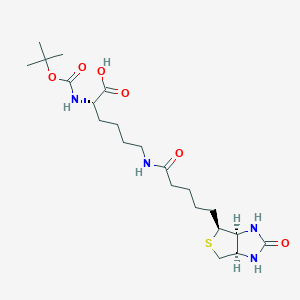

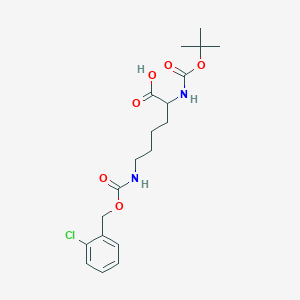

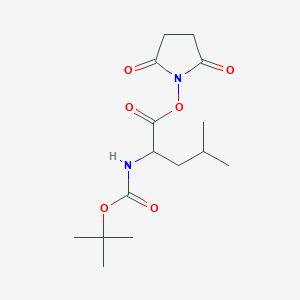

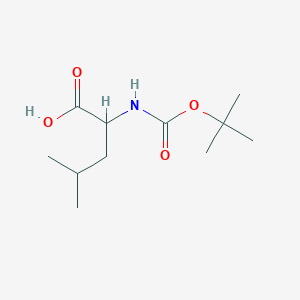

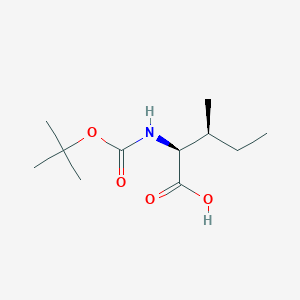

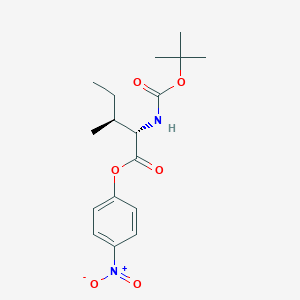

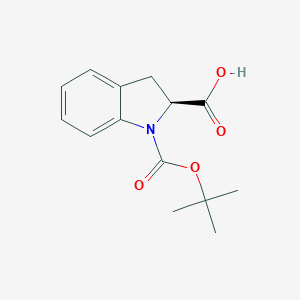

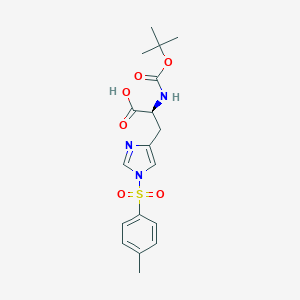

Boc-O-benzyl-L-beta-homoserine, also known as Boc-β-Homoser(Bzl)-OH, is a compound with the empirical formula C16H23NO5 and a molecular weight of 309.36 . It is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids by β-alkylation and peptides containing these amino acids .

Molecular Structure Analysis

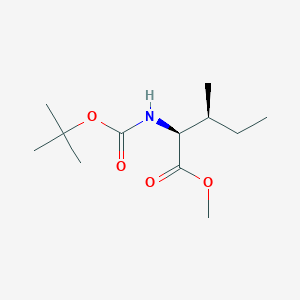

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@HCC(O)=O . This indicates that the molecule contains a tert-butoxycarbonyl (Boc) group, a benzyl group, and a beta-homoserine group. Physical and Chemical Properties Analysis

This compound is a white powder or crystal . It has a density of 1.154 g/cm3 , and a boiling point of 480.5ºC at 760mmHg . Its optical activity is [α]20/D +22.0±1.0°, c = 1 in methanol .Aplicaciones Científicas De Investigación

Peptide Analogues in Nucleic Acids Synthesis

The compound was utilized in the synthesis of peptide analogues of DNA, involving L-α-amino-γ-thymine butyric acid and L-Valine subunits. This process involved the reaction of N-Boc-L-homoserine benzylester with N3-benzoylthymine under specific conditions, leading to the production of N-Boc-L-α-amino-γ-N3-benzoylthymine butyric acid benzylester. This intermediate was then employed in solution-phase peptide synthesis (Ceulemans et al., 1995).

Synthesis of 3-Deoxy-l-glycero-tetronic Acid

N-Boc-4-O-benzyl-l-homoserine was subjected to specific reactions leading to the production of 4-O-benzyl-3-deoxy-l-glycero-tetronic acid. This process involved steps like deamination and saponification, showcasing the compound's utility in complex organic syntheses (Lei, Ogawa, & Kováč, 1996).

Native Chemical Ligation

The compound was pivotal in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process involved complex chemical reactions, demonstrating its critical role in peptide synthesis and modification (Crich & Banerjee, 2007).

Synthesis of L-α-Vinylglycine

The synthesis of L-α-vinylglycine from L-homoserine lactone utilized this compound. The process included the use of acid-labile protecting groups for amino and carboxyl groups and showcased the compound's role in the efficient production of L-α-vinylglycine (Berkowitz & Smith, 1996).

Synthesis of O-Glycosyl Serine and N-Glycosyl Asparagine

The compound was used in creating a trimethylsilyl enol ether to act as a synthetic equivalent for the homoalanine carbanion. This reagent was key in synthesizing C-glycosyl amino acids, representing its significance in advanced organic chemistry and biochemical applications (Dondoni, Marra, & Massi, 1999).

Beta-Aspartyl Phosphate in ATPase

Research on the red beet plasma membrane ATPase identified the formation of labeled homoserine, suggesting the attachment of the phosphoryl group to the beta-carboxyl side chain of an aspartic acid residue. This study implicates the compound in the understanding of enzymatic processes (Briskin & Poole, 1983).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

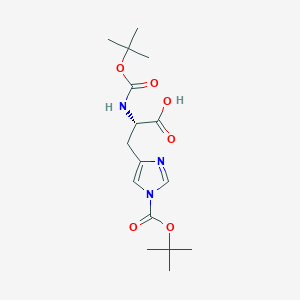

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

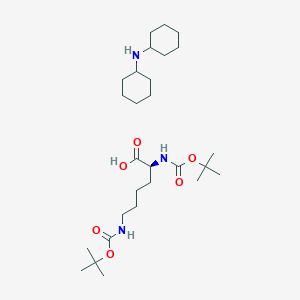

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)